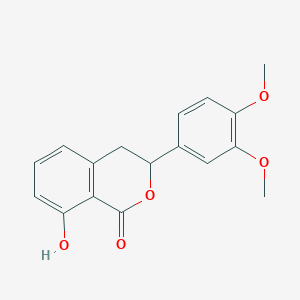![molecular formula C14H19ClNO+ B14084829 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- CAS No. 102269-52-3](/img/structure/B14084829.png)
1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its diverse applications in organic synthesis, catalysis, and as a building block for various chemical reactions. Its structure features a bicyclic framework with a quaternary nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
The synthesis of 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate reagents. One common method includes the reaction of DABCO with 4-chlorobenzyl chloride under basic conditions to form the quaternary ammonium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is isolated by precipitation or crystallization .
Analyse Chemischer Reaktionen
1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants such as periodates to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- involves its interaction with various molecular targets. The quaternary ammonium group allows it to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and selectivity. Additionally, the compound can interact with biological macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- can be compared with other quaternary ammonium compounds such as:
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound is used as an oxidant in organic synthesis.
Silica-bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane hydrogen sulfate: Used as a dual-interphase catalyst in diverse synthetic applications.
1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Known for its micelle-forming and solubilizing properties.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the versatility and uniqueness of 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-.
Eigenschaften
CAS-Nummer |
102269-52-3 |
|---|---|
Molekularformel |
C14H19ClNO+ |
Molekulargewicht |
252.76 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C14H19ClNO/c1-16-8-6-12(7-9-16)14(17,10-16)11-2-4-13(15)5-3-11/h2-5,12,17H,6-10H2,1H3/q+1 |
InChI-Schlüssel |
VESZVEPWHSJNEL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]12CCC(CC1)C(C2)(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


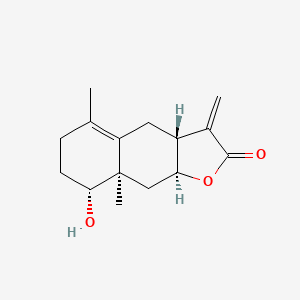
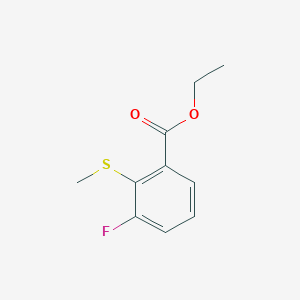
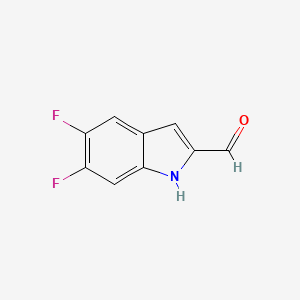
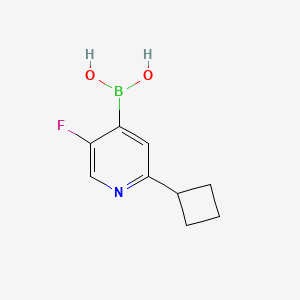
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
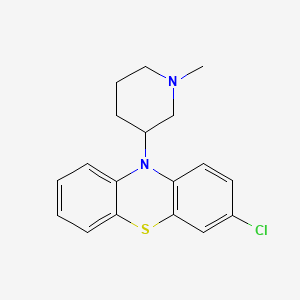
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
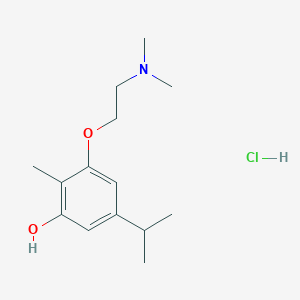

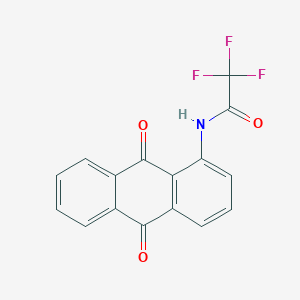
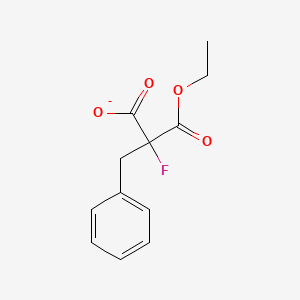

![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
